molecular formula C20H22N4O3S B2945811 Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 341967-23-5

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2945811
CAS No.: 341967-23-5
M. Wt: 398.48
InChI Key: LLBPKAIWBYHSTJ-UHFFFAOYSA-N
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Description

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound featuring a unique structural arrangement. It belongs to the family of thienopyridine derivatives, which are known for their diverse pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, beginning with the formation of the thieno[2,3-b]pyridine core. This step is followed by subsequent modifications to introduce the benzyloxyimino and dimethylamino groups. Key reactions in this process include nucleophilic substitution, condensation, and esterification, often under anhydrous conditions to prevent hydrolysis of sensitive intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring that the final product meets stringent quality standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal for modifying the compound's pharmacological properties or for converting it into other useful derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often employ halogenating agents, while condensation reactions might involve aldehydes or ketones.

Major Products

Depending on the specific reaction, the major products formed can range from simple modifications of the parent compound to entirely new molecules with distinct biological activities.

Scientific Research Applications

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

  • Chemistry: : Its unique structure makes it a valuable target for synthetic chemists seeking to develop new methodologies or explore reaction mechanisms.

  • Medicine: : Due to its pharmacological properties, it is studied for potential therapeutic uses, particularly in targeting diseases related to its mechanism of action.

  • Industry: : It finds use in the development of specialty chemicals and pharmaceuticals, where its structural motifs can be key in the design of new compounds.

Mechanism of Action

The mechanism by which Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary, but often involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate: : Shares a similar thienopyridine core but lacks the benzyloxyimino group.

  • 3-({[(Benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylic acid: : Similar structure but with a carboxylic acid group instead of the ethyl ester.

Uniqueness

Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate stands out due to its combination of functional groups, which confer unique chemical and biological properties. This combination enables diverse chemical reactivity and potential for therapeutic applications that are not seen in its simpler analogs.

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Properties

IUPAC Name

ethyl 4-(dimethylamino)-3-[(phenylmethoxyamino)methylideneamino]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-4-26-20(25)18-17(16-15(24(2)3)10-11-21-19(16)28-18)22-13-23-27-12-14-8-6-5-7-9-14/h5-11,13H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBPKAIWBYHSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N=CNOCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
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Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-({[(benzyloxy)imino]methyl}amino)-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

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